

Benalaxyl-M: A Technical Guide to its Properties, Mechanism of Action, and Analysis

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Compound of Interest

Compound Name: Benalaxyl-M

Cat. No.: B116788

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[City, State] – [Date] – This technical guide provides an in-depth overview of **Benalaxyl-M**, a widely used phenylamide fungicide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, physicochemical properties, toxicological profile, and mechanism of action. It also includes comprehensive experimental protocols and visual diagrams to facilitate a thorough understanding of its scientific applications.

Benalaxyl-M is the more active R-enantiomer of the racemic mixture benalaxyl.[1] It is a systemic fungicide with protective, curative, and eradicant properties, primarily used to control oomycete pathogens such as downy mildew and late blight in various crops.[1][2]

Chemical Identity

Identifier	Value
CAS Number	98243-83-5
IUPAC Name	methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **Benalaxyl-M** is presented below.

Table 1: Physicochemical Properties of Benalaxyl-M

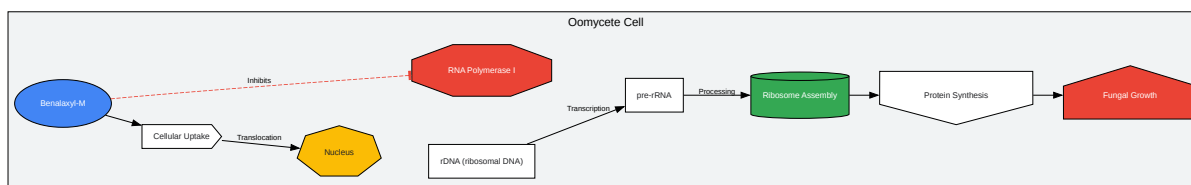
Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ NO ₃	[Source]
Molecular Weight	325.4 g/mol	[Source]
Melting Point	76.8 °C (technical active ingredient)	[3]
Relative Density	1.181 g/mL at 20 °C	[3]
Water Solubility	Moderately soluble	[1][2]
Volatility	Quite volatile	[1][2]
Persistence	Moderately persistent in soil, may be persistent in water	[1][2]

Table 2: Acute and Chronic Toxicity of Benalaxyl-M

Organism	Test	Endpoint	Value	Reference
Mammals	Acute Oral (Rat)	LD ₅₀	Moderately toxic	[2]
Chronic	ADI	0–0.07 mg/kg bw	[3]	
Chronic	aRfD (women of childbearing age)	0.1 mg/kg bw	[3]	
Birds	Acute	Moderately toxic	[2]	[2]
Aquatic Organisms	Fish	Acute (96h)	LC ₅₀ (Moderately toxic)	
Daphnia	Acute (48h)	EC ₅₀ (Moderately toxic)	[2]	
Bees	Acute Oral	Moderately toxic	[2]	
Earthworms	Acute	Moderately toxic	[2]	

Mechanism of Action: Inhibition of RNA Polymerase

The primary mode of action of **Benalaxyl-M** is the disruption of nucleic acid synthesis in target oomycete pathogens.[1] Specifically, it inhibits the activity of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA).[1] This inhibition halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and cell death.



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Benalaxyl-M inhibits RNA Polymerase I in oomycetes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Benalaxyl-M**.

In Vitro Fungicide Efficacy Assay

This protocol is designed to determine the concentration of **Benalaxyl-M** required to inhibit the growth of oomycete pathogens in vitro.

1. Preparation of Fungal Inoculum:

- Culture the target oomycete (e.g., *Phytophthora infestans*, *Pythium ultimum*) on a suitable agar medium (e.g., V8 agar) at the optimal temperature for growth.[4]
- For mycelial growth assays, cut 5 mm plugs from the leading edge of an actively growing culture.[4]
- For zoospore or oospore-based assays, follow established protocols for inducing sporulation and harvesting spores.[5][6][7]

2. Preparation of Fungicide-Amended Media:

- Prepare a stock solution of **Benalaxyl-M** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Create a series of dilutions of the stock solution to achieve the desired final concentrations in the agar medium.
- Add the appropriate volume of each dilution to molten agar medium (cooled to ~45-50°C) and mix thoroughly before pouring into Petri dishes or multi-well plates.^[4]
- A control plate with only the solvent should be included.

3. Inoculation and Incubation:

- Place a mycelial plug in the center of each agar plate or well.^[4]
- For spore-based assays, add a standardized number of spores to each well.
- Seal the plates and incubate them in the dark at the optimal growth temperature for the target oomycete.

4. Data Collection and Analysis:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge.^[4]
- Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
- Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Vitro RNA Polymerase I Inhibition Assay

This assay directly measures the effect of **Benalaxyl-M** on the enzymatic activity of RNA polymerase I.

1. Isolation of Fungal Nuclei:

- Grow mycelia of the target oomycete in a suitable liquid medium.
- Harvest and wash the mycelia.
- Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping the nuclei intact.[8]
- Purify the nuclei through differential centrifugation or density gradient centrifugation.[8]

2. RNA Polymerase I Activity Assay:

- Prepare a reaction mixture containing the isolated nuclei, a DNA template (e.g., calf thymus DNA), ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α - ^{32}P]GTP), and a buffer system with appropriate salts and cofactors.[9]
- Add varying concentrations of **Benalaxyl-M** (or a solvent control) to the reaction mixtures.
- Initiate the reaction by adding the nuclei and incubate at the optimal temperature for enzymatic activity.
- Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).[8]

3. Quantification of RNA Synthesis:

- Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
- Collect the precipitate on a filter and wash to remove unincorporated radiolabeled rNTPs.
- Quantify the radioactivity on the filter using a scintillation counter.

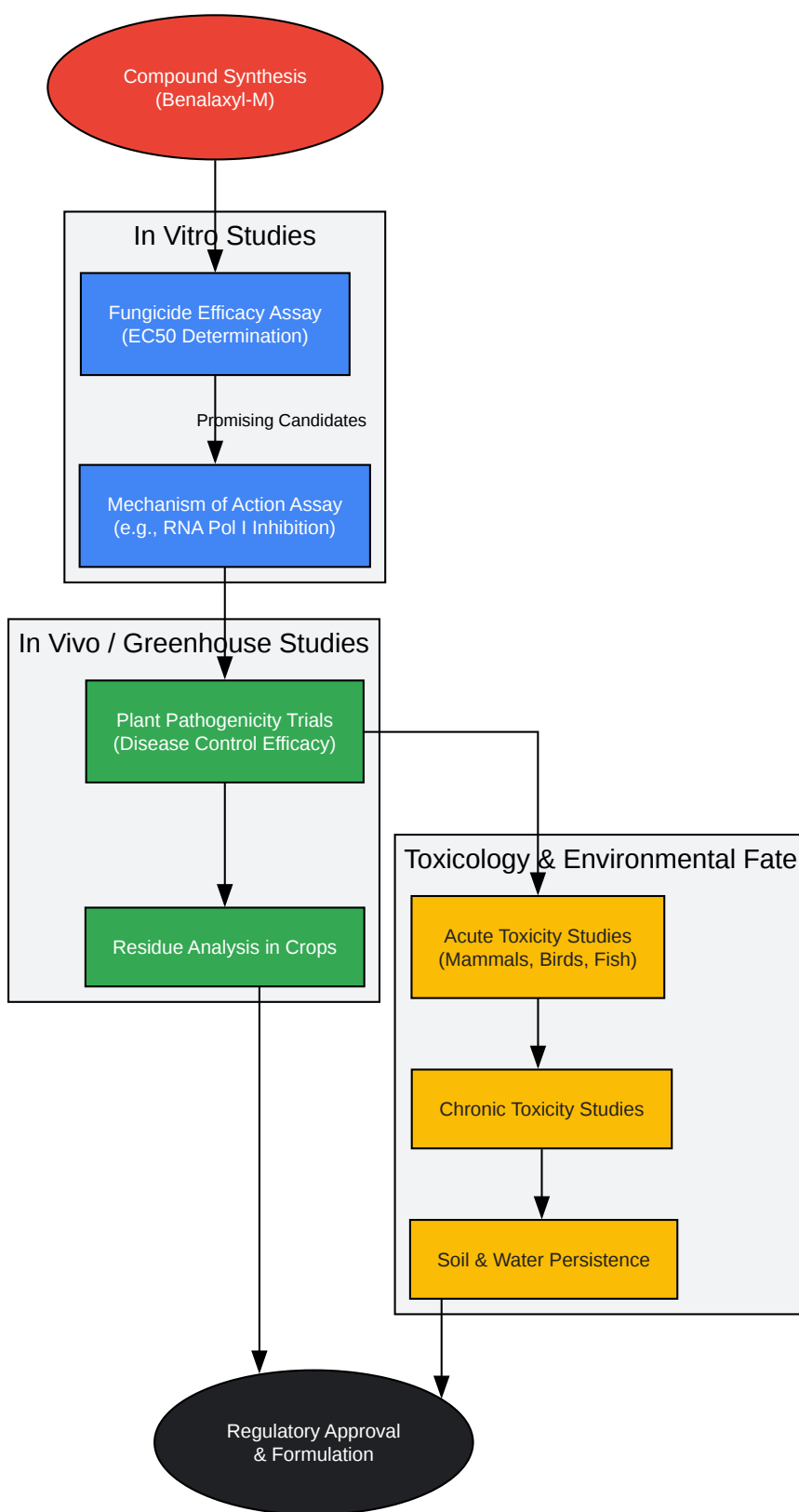
4. Data Analysis:

- Calculate the percentage of inhibition of RNA polymerase I activity for each **Benalaxyl-M** concentration relative to the solvent control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Benalaxyl-M** concentration.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a fungicide like **Benalaxyl-M**.



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General workflow for fungicide development.

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